molecular formula C13H14ClN B2816968 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole CAS No. 560995-32-6

1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B2816968
CAS No.: 560995-32-6
M. Wt: 219.71
InChI Key: CJCMJPGNMBFFDC-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrrole ring substituted with a 2-chlorophenylmethyl group and two methyl groups at the 2 and 5 positions. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to interact with their targets, causing a variety of effects depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to affect a variety of biochemical pathways . These effects can lead to a range of downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ketamine, have been studied . These studies could provide insights into the potential ADME properties of 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole.

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .

Action Environment

Similar compounds, such as clomazone, are known to be highly soluble in water and quite volatile, which may make them prone to drift . These properties could potentially influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2-chlorobenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3 and 4 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitronium tetrafluoroborate)

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Reduced chlorophenyl derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-indole
  • 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-imidazole
  • 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyridine

Uniqueness

1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-10-7-8-11(2)15(10)9-12-5-3-4-6-13(12)14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCMJPGNMBFFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324537
Record name 1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

560995-32-6
Record name 1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole
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